Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Description
Properties
Molecular Formula |
C26H24ClNO5 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate |
InChI |
InChI=1S/C26H24ClNO5/c1-3-31-21-13-7-17(8-14-21)23-24(33-22-15-9-19(27)10-16-22)25(29)28(23)20-11-5-18(6-12-20)26(30)32-4-2/h5-16,23-24H,3-4H2,1-2H3 |
InChI Key |
HUBXRIYXPJXFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Ketene Generation
Ethyl 4-(chlorocarbonyl)benzoate is treated with triethylamine to generate the reactive ketene intermediate:
Imine Preparation
A Schiff base is formed by condensing 4-ethoxyaniline with 4-chlorophenoxyacetyl chloride:
Cycloaddition Reaction
The ketene and imine undergo [2+2] cycloaddition in toluene at 0–5°C, yielding the azetidinone ring:
Conditions :
Catalytic Coupling Methods for Side-Chain Introduction
Recent patents highlight the use of boron-based catalysts for efficient coupling of aromatic groups.
Phenylboronic Acid-Mediated Coupling
Adapted from repaglinide synthesis, 4-chlorophenol is coupled to the azetidinone intermediate using phenylboronic acid in refluxing toluene:
Procedure :
Propane Phosphonic Anhydride (T3P®) Activation
T3P® facilitates amide bond formation between the benzoate ester and azetidinone precursor:
Protocol :
-
Reactants: Ethyl 4-aminobenzoate (0.2 mol), azetidinone acid (0.2 mol)
-
Catalyst: 50% T3P® in ethyl acetate (0.44 mol)
-
Yield: 89.5%
-
Impurities: <1.5% (by NMR)
Stepwise Esterification and Substitution
A modular approach involves synthesizing the benzoate ester before introducing the azetidinone ring.
Esterification of Benzoic Acid
Ethyl 4-aminobenzoate is prepared via Fischer esterification:
Optimized Parameters :
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group is introduced via SNAr reaction:
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Staudinger Cycloaddition | 82 | 96.5 | Scalability |
| Boronic Acid Coupling | 89.6 | 99.46 | High chiral purity |
| T3P®-Mediated | 89.5 | 98.8 | Mild conditions |
| Stepwise Substitution | 76 | 95.2 | Modularity |
The boronic acid method achieves the highest yield and enantiomeric excess, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Strong bases like sodium hydride (NaH) and polar aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C23H24ClN2O4
- Molecular Weight: 463.3 g/mol
- IUPAC Name: Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate
The compound features a complex structure that includes an azetidine ring, chlorophenoxy group, and ethoxyphenyl moiety. These structural components are crucial for its biological activity.
This compound has demonstrated various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial efficacy. It displays activity against various bacterial strains, indicating potential as an antibacterial agent.
Case Study 1: Anticancer Potential
In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 5 µM against the MCF-7 breast cancer cell line, suggesting that modifications to the structure can enhance efficacy .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer drug formulations.
- Antibacterial Treatments: The compound's antimicrobial properties suggest potential use in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Structural Analogues with Azetidinone Cores
Several azetidinone derivatives share structural motifs with the target compound:
Key Observations :
Ethyl Benzoate Derivatives with Varied Cores
Several ethyl benzoate-based compounds exhibit structural or functional similarities:
Key Observations :
- The target compound’s azetidinone core distinguishes it from linear or thiazolidinone-based ethyl benzoates.
Q & A
Q. What are the recommended synthetic methodologies for Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate?
The synthesis typically involves multi-step organic reactions, including:
- Esterification : Ethyl benzoate derivatives are prepared via nucleophilic substitution, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base to facilitate coupling .
- Azetidinone ring formation : Cyclocondensation of chlorophenoxy and ethoxyphenyl precursors under reflux conditions, often employing β-lactam formation strategies .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the target compound .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can generate graphical representations of non-planar conformations, particularly for the azetidinone ring .
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance azetidinone ring stability during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclocondensation .
- Catalyst screening : Lewis acids like ZnCl₂ or Mg(OTf)₂ may stabilize intermediates during β-lactam formation .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify >95% purity, as impurities can skew bioassay results .
- Assay standardization : Compare activity across multiple cell lines (e.g., MCF-7 for anticancer studies) and replicate under controlled conditions (pH, temperature) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent modification : Replace the 4-chlorophenoxy group with fluoro or methoxy analogs to evaluate electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the ethoxyphenyl moiety with morpholine or piperazine rings to assess steric and hydrogen-bonding impacts .
Q. What advanced techniques confirm stereochemical assignments in the azetidinone core?
- Single-crystal XRD : Refine data using SHELXL to determine absolute configuration, particularly for the C2 and C3 stereocenters .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to validate enantiomeric purity .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on bond angles within the azetidinone ring?
- Multi-software validation : Cross-check refinement results using both SHELXL and Olex2 to identify systematic errors .
- Thermal parameter analysis : High displacement parameters (B-factors) may indicate disorder; exclude outlier data points during refinement .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
